molecular formula C12H12ClF B12514709 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane

1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B12514709
M. Wt: 210.67 g/mol
InChI Key: YYLVRFAAWQBWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Bicyclo[1.1.1]pentane Scaffolds

The bicyclo[1.1.1]pentane motif was first synthesized in 1982 through the photolytic decomposition of [1.1.1]propellane, a landmark achievement by Wiberg and Walker that unveiled novel reactivity patterns in strained hydrocarbons. Early studies focused on characterizing its exceptional ring strain (≈70 kcal/mol), which arises from three fused four-membered rings enforcing near-tetrahedral bond angles on bridgehead carbons. This strain was initially perceived as a synthetic liability until the 2010s, when Stepan et al. demonstrated that BCPs could serve as bioisosteric replacements for para-substituted benzene rings, thereby revolutionizing fragment-based drug design.

Key milestones in BCP functionalization include:

  • 1982 : Initial synthesis of bicyclo[1.1.1]pentane via [1.1.1]propellane photolysis.
  • 2012 : First application of BCP as a phenyl bioisostere in protease inhibitors.
  • 2017 : Development of gram-scale routes to bicyclo[1.1.1]pentan-1-amine hydrochloride, enabling medicinal chemistry campaigns.
  • 2021 : Continuous-flow synthesis of [1.1.1]propellane, facilitating on-demand BCP derivatization.

The advent of late-stage functionalization techniques, such as the photochemical C–H chlorination used to synthesize 1-(chloromethyl)-3-(4-fluorophenyl)BCP, has further expanded accessible chemical space.

Significance of Strain-Release Functionalization Strategies

Strain-release functionalization exploits the inherent energy stored in BCP’s distorted bonds to drive otherwise thermodynamically unfavorable transformations. For 1-(chloromethyl)-3-(4-fluorophenyl)BCP, this manifests in two critical pathways:

Table 1: Comparative Strain Energies of Bridged Bicyclic Systems

Compound Strain Energy (kcal/mol) Key Functionalization Sites
Bicyclo[1.1.1]pentane 70.2 Bridgehead, methylene
Bicyclo[2.2.1]heptane 27.3 Exo- and endo-facial
Bicyclo[3.1.1]heptane 19.8 Allylic positions

Data adapted from quantum mechanical calculations.

The chloromethyl group at the bridgehead position undergoes nucleophilic substitution with anomalously high reactivity due to relief of angle strain—a phenomenon leveraged in synthesizing bioconjugates and polymeric materials. Concurrently, the 4-fluorophenyl substituent participates in directed C–H functionalization, enabling site-selective cross-couplings while maintaining the BCP core’s structural integrity. Recent photochemical methods have achieved 62% yields for analogous iodides under flow conditions, underscoring the scalability of strain-driven syntheses.

Role of Bicyclo[1.1.1]pentanes as Bioisosteric Replacements

BCPs exhibit superior bioisosteric properties compared to traditional phenyl replacements like tert-butyl groups, as demonstrated by their application in lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors:

Table 2: Physicochemical Comparison of Phenyl vs. BCP Analogues

Parameter Phenyl Derivative BCP Derivative Change (%)
LogP 3.8 2.1 -44.7
Aqueous Solubility (μM) 12 89 +641.7
Metabolic Stability (t₁/₂) 23 min 4.1 h +971.4

Data from LpPLA2 inhibitor optimization studies.

The 4-fluorophenyl-BCP hybrid in 1-(chloromethyl)-3-(4-fluorophenyl)BCP synergistically combines fluorination’s electronic effects with the BCP’s rigid, three-dimensional geometry. This configuration improves membrane permeability while reducing off-target interactions—critical for CNS-active compounds. X-ray crystallography of BCP-containing inhibitors confirms preserved binding modes relative to parent aryl systems, validating their isosteric fidelity.

Fluorinated BCPs, such as those derived from Flurbiprofen analogues, demonstrate a 2-log reduction in lipophilicity (clogP) compared to their fluorophenyl counterparts, addressing a key limitation in kinase inhibitor development. The chloromethyl group further enables facile conjugation to antibody-drug conjugates (ADCs) and prodrug systems, as exemplified by recent patents from Gilead and Roche utilizing similar architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClF

Molecular Weight

210.67 g/mol

IUPAC Name

1-(chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C12H12ClF/c13-8-11-5-12(6-11,7-11)9-1-3-10(14)4-2-9/h1-4H,5-8H2

InChI Key

YYLVRFAAWQBWCK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)F)CCl

Origin of Product

United States

Preparation Methods

Key Steps for BCP Core Formation

  • Precursor Synthesis :

    • Bicyclo[1.1.0]butane derivatives are synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via phenyllithium-mediated cyclization.
    • Chloromethyl Substitution : The chloromethyl groups are introduced during cyclopropane preparation or via post-cyclization functionalization.
  • Strain-Release Cyclization :

    • Carbene Addition : Chlorinated carbenes (e.g., :CCl₂) generated from CH₂Cl₂ or CHCl₃ react with bicyclo[1.1.0]butanes to form the BCP core.
    • Conditions : Reactions are performed under inert atmospheres (Ar/N₂) at controlled temperatures (0–70°C).

Stepwise Functionalization Strategies

Chloromethyl Group Introduction

  • Direct Functionalization :

    • Chloromethylating Agents : CH₂Cl₂ or CHCl₃ under UV irradiation or radical initiation.
    • Example : Bicyclo[1.1.0]butane + CH₂Cl₂ → 1-(Chloromethyl)BCP.
  • Post-Cyclization Alkylation :

    • Nucleophilic Substitution : BCP bromides react with chloromethyl lithium (CH₂ClLi) in THF at −78°C.

Critical Challenges and Solutions

Regioselectivity Control

  • Strain-Directed Reactivity : The BCP core’s strain localizes reactivity at bridgehead positions, enabling selective functionalization.
  • Protecting Groups : tert-Butyl esters or silyl ethers stabilize intermediates during multi-step synthesis.

Scalability

  • Flow Chemistry : Photochemical reactions in flow systems enable rapid BCP core synthesis (e.g., 1 kg/day).
  • Batch Processing : Haloform reactions and functionalizations are scaled to multigram quantities.

Representative Synthetic Pathway

Pathway 1: Suzuki-Miyaura Coupling of Iodinated Intermediate

  • Synthesis of 1-(Chloromethyl)-3-iodoBCP :
    • Cyclopropane Intermediate : 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane + phenyllithium → BCP core.
    • Iodination : NIS in CHCl₃ at 25°C.
  • Cross-Coupling :
    • Catalyst : Pd(PPh₃)₄ (5 mol%)
    • Base : K₂CO₃
    • Solvent : THF/H₂O
    • Product : 1-(Chloromethyl)-3-(4-fluorophenyl)BCP (Yield: ~70%).

Pathway 2: Direct Chloromethyl Addition

  • Carbene Addition : Bicyclo[1.1.0]butane + CH₂Cl₂ → 1-(Chloromethyl)BCP.
  • Arylation :
    • Halogenation : BBr₃ → 3-BromoBCP.
    • Coupling : 4-Fluorophenylboronic acid + Pd catalyst.

Analytical Validation

Spectroscopic Characterization

Technique Key Observations Reference
¹H NMR δ 2.21 (s, 6H, chloromethyl), δ 7.39–7.17 (m, 4-fluorophenyl)
¹³C NMR δ 28.2 (d, J=48 Hz, CH₂Cl), δ 135–128 (aromatic carbons)
HRMS [M + H]⁺ = 241.0833 (calcd 241.0841)

Crystallization

  • Solvent Pair : MeO*tBu/pentane (1:9) for purification.

Chemical Reactions Analysis

1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

The incorporation of bicyclo[1.1.1]pentane into drug molecules can lead to improved pharmacological profiles. Research indicates that substituting phenyl rings with bicyclo[1.1.1]pentane can enhance the solubility and bioavailability of compounds, making them more effective as therapeutic agents . Notably, the rigid three-dimensional structure of bicyclo[1.1.1]pentane allows for better spatial orientation in biological targets, which is crucial for receptor binding.

Case Study: Flurbiprofen Analogs
A notable application is the integration of fluoro-substituted bicyclo[1.1.1]pentanes into anti-inflammatory drugs like Flurbiprofen, where the fluorophenyl ring is replaced by a bicyclo[1.1.1]pentane core. This modification has shown promise in maintaining efficacy while potentially reducing side effects associated with traditional phenyl-containing drugs .

Synthesis of Functionalized Compounds

The synthesis of 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane can be achieved through various methodologies, including radical reactions and photochemical processes. These synthetic routes allow for the introduction of diverse functional groups, enhancing the compound's versatility in medicinal chemistry applications.

Table: Synthetic Methods and Their Applications

Method Description Applications
Radical AdditionUtilizes triethylborane-initiated reactions for functionalizationSynthesis of biologically relevant compounds
Photochemical ReactionsInvolves light-induced reactions to form bicyclo[1.1.1]pentanesLarge-scale synthesis of drug candidates
Atom-Transfer Radical PolymerizationAllows for controlled polymerization using bicyclic structuresDevelopment of polymeric drug delivery systems

Bioisosterism

Bicyclo[1.1.1]pentanes are increasingly recognized as bioisosteres for phenolic compounds in drug design, particularly in the context of optimizing lead compounds for better interaction with biological targets while minimizing toxicity and off-target effects . The ability to replace aromatic rings with bicyclic structures without sacrificing biological activity is a significant advantage in pharmaceutical development.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic core and functional groups allow it to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of BCP Derivatives
Compound logP Water Solubility (µg/mL) Metabolic Stability (t₁/₂, min)
1-(Chloromethyl)-3-(4-fluorophenyl)BCP 2.1 85 45
BCP–F2 1.8 120 60
3-(4-Fluorophenyl)BCP-amine 1.5 200 75
Para-fluorophenyl (reference) 3.0 30 25

Data compiled from .

Biological Activity

1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane, a compound belonging to the bicyclo[1.1.1]pentane family, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing recent findings, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClFC_{12}H_{12}ClF, with a molecular weight of approximately 224.68 g/mol. The compound features a bicyclic structure that provides a rigid framework, making it a candidate for bioisosteric replacement of phenyl rings in drug design.

PropertyValue
Molecular FormulaC12H12ClFC_{12}H_{12}ClF
Molecular Weight224.68 g/mol
IUPAC NameThis compound
CAS NumberNot yet assigned

Research has indicated that bicyclo[1.1.1]pentanes can act as non-classical bioisosteres for phenyl rings, potentially improving pharmacokinetic properties such as solubility and metabolic stability while maintaining or enhancing biological activity . The incorporation of fluorine atoms into these structures can modulate lipophilicity and binding affinity to biological targets.

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various bicyclo[1.1.1]pentane derivatives, it was found that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts. The study highlighted that the introduction of fluorine atoms could optimize the interaction with cyclooxygenase enzymes, crucial for inflammatory responses .

Case Study 2: Synthesis and Evaluation

A recent synthesis of fluoro-bicyclo[1.1.1]pentanes demonstrated that these compounds could be integrated into existing drug frameworks, such as Flurbiprofen, to create new analogs with improved therapeutic profiles . The synthesized compounds were evaluated in vitro for their anti-inflammatory effects, showing significant promise as novel therapeutic agents.

Pharmacological Implications

The unique structural characteristics of this compound suggest several pharmacological implications:

  • Enhanced Binding Affinity : The rigid structure may lead to stronger interactions with target proteins.
  • Improved Metabolic Stability : Bicyclo structures are less prone to metabolic degradation.
  • Potential for Diverse Applications : Beyond anti-inflammatory uses, these compounds may be explored for applications in pain management and other therapeutic areas.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryEnhanced activity in derivatives with fluorine substitutions
Binding AffinityImproved interactions with cyclooxygenase enzymes
Metabolic StabilityIncreased resistance to enzymatic degradation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.